molecular formula C24H27N3O4 B2965812 1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899960-82-8

1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2965812
CAS RN: 899960-82-8
M. Wt: 421.497
InChI Key: KYSRUYFCGOVVEG-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C24H27N3O4 and its molecular weight is 421.497. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Novel pyrazole and pyrazolopyrimidine derivatives have been synthesized through reactions involving ethyl 1,9-dioxo-1,2,3,4,9,10-hexahydroacridine-4-carboxylate, highlighting the utility of pyrazole scaffolds in developing potential anticancer agents. These methodologies can be indicative of the synthetic routes that might be applicable to the compound (X. Bu et al., 2002).

  • Crystal Structure Analysis : Studies have detailed the crystal structure and Hirshfeld surface analysis of similar pyrazole derivatives, providing insights into molecular interactions and stability. Such analyses are crucial for understanding the molecular architecture and potential binding interactions of complex compounds (M. Prabhuswamy et al., 2016).

Biological Activities

  • Anticancer and Antimicrobial Activities : Research on pyrazolo[1,5-a]pyrimidine derivatives has shown significant cytotoxicity against cancer cell lines, illustrating the potential of pyrazole derivatives in cancer therapy. These findings suggest that compounds with a pyrazole core might exhibit biological activities worth exploring for therapeutic applications (Ashraf S. Hassan et al., 2014). Additionally, novel oxadiazoles have been synthesized with notable antibacterial activity, indicating the broad spectrum of biological activities that structurally similar compounds could possess (А. А. Aghekyan et al., 2020).

  • Antidepressant and Anticonvulsant Activities : Derivatives of pyrazole have been evaluated for antidepressant and anticonvulsant activities, showing promising results. This highlights the potential for compounds within this class to impact neurological pathways and disorders (M. Abdel‐Aziz et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.

Mode of Action

Based on the activity of similar compounds, it may interact with its target protein (such as c-met kinase) and inhibit its function . This inhibition could lead to a decrease in the signaling pathways that promote cell growth and survival.

Biochemical Pathways

Inhibition of this pathway could lead to decreased cell proliferation and increased cell death .

Result of Action

If it acts as a c-met kinase inhibitor, it could lead to decreased cell proliferation and increased cell death .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-4-31-19-10-8-18(9-11-19)25-24(28)27-15-14-26-13-5-6-20(26)23(27)17-7-12-21(29-2)22(16-17)30-3/h5-13,16,23H,4,14-15H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSRUYFCGOVVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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